molecular formula C23H30N2O3 B1623021 Vinpoline CAS No. 57694-27-6

Vinpoline

Cat. No.: B1623021
CAS No.: 57694-27-6
M. Wt: 382.5 g/mol
InChI Key: WCFTYXWKCDJUFP-YJNPREOBSA-N
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Description

Vinpoline: is a synthetic derivative of a vinca alkaloid, primarily used in the treatment of neurological symptoms associated with cerebrovascular diseases . It is known for its ability to enhance cerebral blood flow and improve brain function, making it a valuable compound in medical research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinpoline is synthesized through a series of chemical reactions involving the vinca alkaloid as a starting material. The synthesis typically involves the following steps:

    Extraction of vinca alkaloid: from the plant source.

    Chemical modification: of the vinca alkaloid to introduce specific functional groups.

    Purification: of the final product to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and chemical modification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:

    Large-scale extraction: of vinca alkaloid from plant sources.

    Chemical synthesis: under controlled conditions to ensure consistency and quality.

    Purification and quality control: to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Vinpoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: including halogens and alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties.

Scientific Research Applications

Vinpoline has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the chemical properties of vinca alkaloids.

    Biology: Investigated for its effects on cellular processes and neurological functions.

    Medicine: Used in the treatment of cerebrovascular diseases and neurological disorders. It has shown potential in improving cognitive functions and memory.

    Industry: Employed in the development of pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Vinpoline is compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific mechanism of action, particularly its ability to inhibit phosphodiesterase 1 and improve mitochondrial function, which distinguishes it from other vinca alkaloid derivatives.

Conclusion

This compound is a valuable compound with significant applications in medical research and treatment. Its unique chemical properties and mechanisms of action make it a promising candidate for further research and development in the field of neurology and pharmacology.

Properties

CAS No.

57694-27-6

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

2-hydroxypropyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate

InChI

InChI=1S/C23H30N2O3/c1-3-23-10-6-11-24-12-9-17-16-7-4-5-8-18(16)25(20(17)21(23)24)19(13-23)22(27)28-14-15(2)26/h4-5,7-8,15,19,21,26H,3,6,9-14H2,1-2H3/t15?,19-,21-,23+/m1/s1

InChI Key

WCFTYXWKCDJUFP-YJNPREOBSA-N

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OCC(C)O

SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC(C)O

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC(C)O

Origin of Product

United States

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